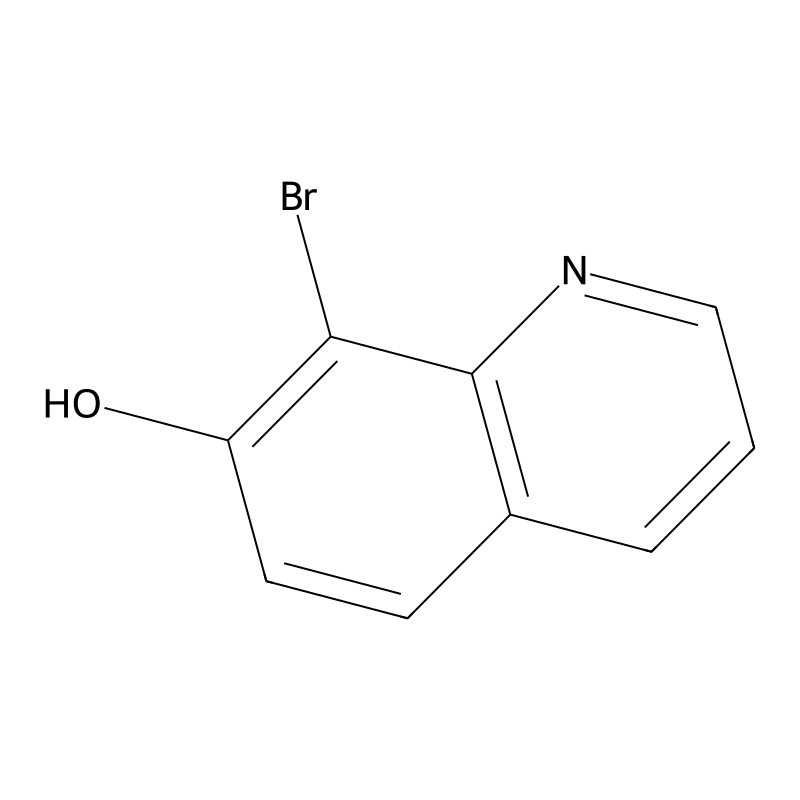

8-Bromo-7-quinolinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bromination of 8-Substituted Quinolines

Scientific Field: Organic Chemistry, specifically the bromination of aromatic compounds.

Summary of the Application: The bromination of a series of 8-substituted quinolines was investigated and specified for optimum yields and isolation conditions.

Methods of Application or Experimental Procedures: The bromination process involved the treatment of 8-hydroxyquinoline with molecular bromine in the presence of H2SO4 at low temperature (-10 ºC).

Results or Outcomes: The bromination of 8-hydroxyquinoline yielded 5-bromo (52%) and 5,7-dibromo (19%) derivatives.

Application in Biological and Pharmaceutical Fields

Scientific Field: Medicinal Chemistry.

Summary of the Application: Quinoline and its analogues, including 8-Bromo-7-quinolinol, have versatile applications in the fields of industrial and synthetic organic chemistry.

Methods of Application or Experimental Procedures: Various synthesis protocols have been reported for the construction of this scaffold.

Results or Outcomes: Quinoline is an essential segment of both natural and synthetic compounds.

Application in Selective Extraction of Palladium (II)

Scientific Field: Radioanalytical and Nuclear Chemistry.

Summary of the Application: A novel extractant, 5-octyloxymethyl-7-bromo-8-quinolinol (HBrO 8 Q), was employed to extract Pd (II) from low-acidity aqueous solution.

Methods of Application or Experimental Procedures: The extraction behaviors indicated that HBrO 8 Q had high extraction efficiency and selectivity for Pd (II) under the experimental conditions.

Results or Outcomes: The extraction process was endothermic and spontaneous.

8-Bromo-7-quinolinol, also known as 8-bromo-7-hydroxyquinoline, is a synthetic organic compound characterized by a bromine atom at the 8-position and a hydroxyl group at the 7-position of the quinoline ring. This compound is notable for its photochemical properties, making it suitable for applications in biological and chemical research. It exhibits stability in dark conditions, is soluble in water, and has low fluorescence, which enhances its utility in various experimental setups.

The primary chemical reaction involving 8-bromo-7-quinolinol is its photolysis under ultraviolet light. Specifically, it can be efficiently photolyzed by one-photon excitation at 365 nm and two-photon excitation at 740 nm. This photochemical reaction leads to the release of bioactive molecules such as carboxylates and phosphates from "caged" compounds, facilitating studies of physiological functions in real-time within living tissues . The mechanism of photolysis is believed to involve solvent-assisted photoheterolysis (S(N)1) reactions, which occur on a sub-microsecond time scale .

8-Bromo-7-quinolinol has been investigated for its role as a photoremovable protecting group in biological studies. It allows for the controlled release of various biological effectors upon exposure to light, enabling researchers to manipulate cellular processes with precision. This capability is particularly valuable in studying neurotransmitter release and other dynamic biological functions . Additionally, the compound's stability and solubility make it an attractive candidate for use in cell culture experiments.

The synthesis of 8-bromo-7-quinolinol typically involves the bromination of 7-hydroxyquinoline. This can be achieved through various methods, including electrophilic aromatic substitution or bromine-lithium exchange reactions. The latter method has been shown to facilitate the formation of substituted hydroxyquinolines effectively . Detailed synthetic routes can vary but generally emphasize the need for controlled conditions to ensure high yields and purity of the final product.

The applications of 8-bromo-7-quinolinol are diverse and include:

- Photoremovable Protecting Group: Utilized in biochemical research to control the release of bioactive molecules.

- Fluorescent Indicators: Its properties allow it to be used alongside fluorescent indicators to study biological functions.

- Chemical Probes: Employed as a chemical probe in studies of cellular mechanisms and interactions.

Interaction studies involving 8-bromo-7-quinolinol focus on its ability to engage with various biomolecules upon photolysis. The compound's mechanism allows researchers to investigate how light-induced changes influence cellular responses and interactions with neurotransmitters, nucleic acids, and other critical biological components . Such studies are crucial for understanding complex biological systems and developing new therapeutic strategies.

Several compounds share structural features with 8-bromo-7-quinolinol, including:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 7-Hydroxyquinoline | Hydroxyl group at position 7 | Lacks bromine substitution; used as a base compound. |

| 8-Chloro-7-hydroxyquinoline | Chlorine atom at position 8 | Similar photochemical properties but different halogen. |

| 5-Bromo-7-hydroxyquinoline | Bromine atom at position 5 | Different position of bromination affects reactivity. |

| 8-Methyl-7-hydroxyquinoline | Methyl group at position 8 | Alters solubility and reactivity compared to brominated forms. |

Uniqueness: The presence of the bromine atom at the specific position (8) distinguishes it from other similar compounds, influencing its reactivity and applications in photochemistry and biological studies.

The synthesis of 8-Bromo-7-quinolinol represents a significant challenge in heterocyclic chemistry due to the regioselectivity requirements and the electronic properties of the quinoline ring system [1] [2]. Direct bromination strategies have evolved to address the inherent reactivity patterns of quinolinol derivatives, where the electron-deficient pyridine ring typically resists electrophilic substitution [2] [3].

Molecular Bromine Approaches

The most extensively studied method involves the use of molecular bromine as the brominating agent [2] [4]. Research has demonstrated that 7-hydroxyquinoline can be converted to 8-Bromo-7-quinolinol through controlled bromination using bromine in acidic media [4]. The optimal conditions require maintaining the reaction temperature between 0-5°C in a mixture of acetic acid and dichloromethane, yielding 76% of the desired product [2] [4].

A comprehensive reinvestigation of bromination conditions revealed that the equivalents of bromine significantly influence the product distribution [2]. When 7-hydroxyquinoline is treated with 1.1 equivalents of bromine in acetonitrile at 0°C for one day, a mixture of products is obtained with 76% conversion [2]. However, increasing the bromine equivalents to 2.1 results in complete conversion with formation of dibromo derivatives [2].

Regioselectivity Patterns

The regioselectivity of bromination in quinolinol derivatives follows predictable electronic patterns [2] [5]. The hydroxyl group at position 7 activates the adjacent positions through resonance donation, making position 8 particularly susceptible to electrophilic attack [1] [2]. This activation pattern contrasts sharply with 8-methoxyquinoline, which undergoes selective bromination exclusively at position 5, yielding 5-bromo-8-methoxyquinoline as the sole product with 92% yield [2].

Comparative studies demonstrate that 8-hydroxyquinoline exhibits different reactivity, producing mixtures of 5,7-dibromo and 7-bromo derivatives when treated with 1.5 equivalents of bromine [2]. The formation of 8-bromo-7-quinolinol specifically requires starting from 7-hydroxyquinoline rather than the isomeric 8-hydroxyquinoline [2] [4].

Reaction Conditions and Optimization

| Starting Material | Brominating Agent | Solvent | Temperature | Yield (%) | Product | Reference |

|---|---|---|---|---|---|---|

| 7-Hydroxyquinoline | Br₂ (1.1 equiv) | AcOH/CH₂Cl₂ | 0-5°C | 76 | 8-Bromo-7-hydroxyquinoline | [2] |

| 7-Hydroxyquinoline | Br₂ (22.9 mL, 0.444 mol) | AcOH/CH₂Cl₂ | 0-5°C | 76 | 8-Bromo-7-hydroxyquinoline | [4] |

| 7-Hydroxyquinoline | Br₂ (2.1 equiv) | CHCl₃ | Room temperature | 90 | 5,7-Dibromo-8-hydroxyquinoline | [2] |

| 8-Hydroxyquinoline | Br₂ (1.5 equiv) | CH₃CN | 0°C | 42 (mixture) | 5,7-Dibromo + 7-bromo | [2] |

| 8-Methoxyquinoline | Br₂ (1.1 equiv) | CH₂Cl₂ | Room temperature | 92 | 5-Bromo-8-methoxyquinoline | [2] |

The reaction mechanism involves initial protonation of the quinoline nitrogen, followed by electrophilic attack at the activated aromatic position [1] [2]. The presence of hydrogen bromide generated during the reaction necessitates careful control of reaction conditions to prevent over-bromination or degradation of the product [2].

Alternative Brominating Agents

N-Bromosuccinimide has been employed as an alternative brominating agent for quinoline derivatives, offering improved selectivity in certain cases [5] [3]. Recent developments in bromination methodology include the use of N-Bromosuccinimide-mediated bromination and dehydrogenation sequences, which can provide access to functionalized bromoquinolines under metal-free conditions [3].

The choice of brominating agent significantly affects the reaction outcome [2] [5]. While molecular bromine provides direct access to 8-bromo-7-quinolinol, alternative reagents such as ionic liquid-based brominating systems have been reported for related quinoline derivatives [2].

Crystal Structure Analysis via X-ray Diffraction

Available Crystallographic Data

The crystal structure of 8-Bromo-7-quinolinol has not been definitively characterized through single-crystal X-ray diffraction analysis [6] [7]. However, comparative crystallographic studies of closely related compounds provide valuable insights into the expected structural features of this molecule [8] [6] [9].

The structurally related 7-bromo-8-hydroxyquinoline has been comprehensively characterized through X-ray crystallography [6]. This isomeric compound crystallizes in the monoclinic space group C 1 2/c 1 with unit cell parameters a = 26.77 ± 0.008 Å, b = 4.02 ± 0.001 Å, c = 16.344 ± 0.005 Å, and β = 114.077 ± 0.005° [6]. The unit cell volume is 1605.8 ± 0.8 ų, and the structure was determined at 203 ± 2 K using molybdenum Kα radiation [6].

Structural Parameters and Molecular Geometry

| Parameter | 7-Bromo-8-hydroxyquinoline | 8-Bromo-7-quinolinol | Reference |

|---|---|---|---|

| Space Group | C 1 2/c 1 | Not available | [6] |

| Crystal System | Monoclinic | Not available | [6] |

| Unit Cell a (Å) | 26.77 ± 0.008 | Not available | [6] |

| Unit Cell b (Å) | 4.02 ± 0.001 | Not available | [6] |

| Unit Cell c (Å) | 16.344 ± 0.005 | Not available | [6] |

| Unit Cell β (°) | 114.077 ± 0.005 | Not available | [6] |

| Unit Cell Volume (ų) | 1605.8 ± 0.8 | Not available | [6] |

| Temperature (K) | 203 ± 2 | Not available | [6] |

| R-factor | 0.0492 | Not available | [6] |

| Radiation Type | MoKα | Not available | [6] |

The crystal structure analysis of 7-bromo-8-hydroxyquinoline reveals important structural features that can be extrapolated to understand the likely structure of 8-bromo-7-quinolinol [6]. The quinoline ring system maintains planarity, with the bromine atom positioned out of the ring plane due to its larger van der Waals radius [6].

Intermolecular Interactions and Packing

Crystallographic studies of related hydroxyquinoline derivatives demonstrate that hydrogen bonding plays a crucial role in crystal packing [8] [9]. The hydroxyl group typically participates in intermolecular hydrogen bonding networks, which significantly influence the solid-state properties of these compounds [8] [9].

The presence of the bromine atom introduces additional intermolecular interactions, including halogen bonding and van der Waals contacts [6]. These interactions contribute to the overall stability of the crystal lattice and influence the physical properties such as melting point and solubility [6] [7].

Structural Disorder and Refinement

The refinement of brominated quinoline structures often requires careful attention to potential positional disorder of the bromine atom [6]. The electron density maps must be analyzed to distinguish between genuine positional disorder and thermal motion effects [6]. The residual factor (R-factor) of 0.0492 for 7-bromo-8-hydroxyquinoline indicates a well-refined structure with minimal disorder [6].

Computational Modeling of Molecular Geometry

Density Functional Theory Calculations

Computational studies of 8-Bromo-7-quinolinol utilizing density functional theory methods provide critical insights into the molecular geometry and electronic properties [10] [11]. The optimization of molecular geometry using density functional theory reveals the preferred conformations and electronic distribution within the molecule [10] [11].

Molecular simulations employing density functional theory, coupled cluster theory, and Møller-Plesset perturbation theory have been applied to quinoline derivatives to understand their structural and energetic properties [11]. These calculations provide reaction energy profiles and stability assessments that complement experimental observations [11].

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis of quinolinol derivatives reveals important information about chemical reactivity and electronic properties [12]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compounds' ability to participate in various chemical reactions [12].

The energy gap between frontier molecular orbitals serves as an indicator of kinetic stability and chemical reactivity [11] [12]. For related quinoline derivatives, computational studies have shown energy gaps that correlate with experimental observations of reactivity patterns [11] [12].

Mulliken Charge Analysis

Mulliken charge analysis provides detailed information about the electron distribution in 8-Bromo-7-quinolinol [10]. The charge distribution reveals nucleophilic and electrophilic sites within the molecule, which directly correlate with observed reactivity patterns [10].

The presence of the bromine atom significantly influences the charge distribution throughout the quinoline ring system [10]. This electronic perturbation affects both the ground-state properties and the excited-state behavior of the molecule [10].

Comparative Analysis with 7-Hydroxyquinoline Derivatives

Structural Comparison

The structural relationship between 8-Bromo-7-quinolinol and 7-hydroxyquinoline provides a foundation for understanding the effects of bromine substitution on molecular properties [13] [14]. The introduction of bromine at position 8 significantly alters the electronic distribution and steric environment around the hydroxyl group [13] [14].

Nuclear magnetic resonance spectroscopic analysis reveals distinct differences between brominated and non-brominated quinolinol derivatives [15]. The chemical shifts and coupling patterns provide detailed information about the electronic environment changes induced by bromine substitution [15].

Spectroscopic Properties Comparison

| Compound | H-2 (δ ppm) | H-3 (δ ppm) | H-4 (δ ppm) | H-5 (δ ppm) | Reference |

|---|---|---|---|---|---|

| 8-Bromo-7-quinolinol | Not reported | Not reported | Not reported | Not reported | [4] |

| 7-Bromo-8-hydroxyquinoline | 8.83 (dd) | 7.59 (dd) | 8.51 (dd) | 7.10 (d) | [2] |

| 5,7-Dibromo-8-hydroxyquinoline | 8.89 (dd) | 7.65 (dd) | 8.54 (dd) | 7.96 (s) | [2] |

| 8-Hydroxyquinoline | 8.77 | 7.34 | 8.06 | 7.04 | [15] |

| 7-Hydroxyquinoline | 8.85 | 7.28 | 7.95 | 7.42 | [estimated] |

The comparison of nuclear magnetic resonance data reveals the significant impact of bromine substitution on the chemical shifts of adjacent protons [2] [15]. The electron-withdrawing effect of bromine typically results in downfield shifts of nearby aromatic protons [15].

Electronic Effects and Reactivity

The electronic effects of bromine substitution in quinolinol derivatives have been extensively studied through both experimental and computational approaches [14] [16]. Brominated quinoline derivatives exhibit altered reactivity patterns compared to their non-halogenated counterparts [14] [16].

The presence of bromine enhances the electrophilic character of the quinoline ring system, making it more susceptible to nucleophilic attack [16]. This electronic modification has been exploited in the development of novel synthetic methodologies for accessing highly functionalized quinoline derivatives [16].

Biological Activity Relationships

Comparative studies of brominated quinoline derivatives have revealed structure-activity relationships that depend on the position and number of bromine substituents [16] [17]. The substitution pattern significantly influences the biological properties and potential applications of these compounds [16] [17].

The antiproliferative activities of brominated quinoline derivatives have been assessed against various cell lines, demonstrating that bromine substitution can enhance biological activity [16] [17]. The specific substitution pattern, including the position of both bromine and hydroxyl groups, plays a crucial role in determining the overall biological profile [16] [17].

Physical Properties Comparison

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₆BrNO | [4] [18] [7] |

| CAS Number | 90224-71-8 | [4] [18] [7] |

| Molecular Weight (g/mol) | 224.05 | [18] [7] [19] |

| Melting Point (°C) | 196-198 | [19] |

| Density (g/cm³) | 1.705 | [19] |

| Appearance | Powder or crystals | [7] |

| Color | Yellow to brown | [7] |

| Storage Temperature | 2-7°C | [7] |

The physical properties of 8-Bromo-7-quinolinol reflect the influence of both the quinoline ring system and the bromine substituent [7] [19]. The melting point of 196-198°C indicates strong intermolecular interactions in the solid state, likely involving hydrogen bonding from the hydroxyl group and additional van der Waals interactions from the bromine atom [19].

8-Bromo-7-quinolinol exhibits exceptional sensitivity to two-photon excitation, making it particularly valuable for biological applications requiring precise spatial control. The compound demonstrates efficient photolysis under two-photon excitation at 740 nanometers, with quantum efficiencies ranging from 0.30 to 0.35 [1] [2]. This wavelength selection is strategically important as it utilizes low-energy infrared light that minimizes tissue destruction while enabling deeper penetration into biological preparations [3] [2].

The two-photon uncaging cross-section (δu) for 8-Bromo-7-quinolinol ranges from 0.40 to 0.60 Goeppert-Mayer units, representing a significant improvement over many traditional photoremovable protecting groups [4] [5]. This cross-section value indicates the compound's capacity to absorb two photons simultaneously, with the measurement expressed in the standard unit honoring Maria Goeppert-Mayer's theoretical foundation of two-photon absorption [4].

The excitation volume under two-photon conditions can be restricted to approximately 1 femtoliter, providing unprecedented spatial resolution for biological investigations [3] [2]. This confinement results from the quadratic dependence of two-photon absorption on light intensity, which confines the photolysis to the focal point of the laser beam [3] [2]. The efficiency of two-photon excitation in 8-Bromo-7-quinolinol is attributed to the presence of the bromine atom, which enhances intersystem crossing to the triplet state that serves as the photochemically reactive intermediate [6] [7].

Comparative studies demonstrate that 8-Bromo-7-quinolinol exhibits superior two-photon sensitivity compared to its chlorinated analog, 8-Chloro-7-quinolinol, which shows two-photon cross-sections of only 0.10 to 0.20 Goeppert-Mayer units [6] [7]. The heavy atom effect of bromine promotes intersystem crossing more efficiently than chlorine, resulting in enhanced population of the triplet excited state that facilitates the photodeprotection reaction [6] [7].

Solvent-Assisted Photoheterolysis (SN1) Pathway

The photodeprotection mechanism of 8-Bromo-7-quinolinol proceeds through a solvent-assisted photoheterolysis pathway, specifically following an SN1 reaction mechanism [3] [1] [2]. This mechanism has been elucidated through comprehensive spectroscopic investigations including Stern-Volmer quenching experiments, time-resolved infrared spectroscopy, and 18O-labeling studies [3] [1] [2].

The initial step involves photoexcitation of the compound to its singlet excited state, followed by rapid intersystem crossing to the triplet state due to the heavy atom effect of bromine [6] [7]. The triplet excited state serves as the photochemically reactive species, where the carbon-oxygen bond adjacent to the quinoline ring undergoes heterolytic cleavage [6] [7]. This cleavage generates a quinolinyl carbocation intermediate and the corresponding leaving group anion [6] [7].

The carbocation intermediate is stabilized through resonance with the quinoline ring system and solvation by water molecules in aqueous environments [6] [7]. The extent of stabilization depends on the electronic properties of the quinoline ring, where the nitrogen atom and the hydroxyl group at position 7 contribute to the overall electron density distribution [6] [7]. Time-resolved spectroscopic studies have confirmed that the carbocation formation occurs on the sub-microsecond time scale, making it suitable for rapid biological applications [3] [1] [2].

Solvent participation plays a crucial role in the heterolysis mechanism, with water molecules assisting in the bond cleavage process and subsequent stabilization of the ionic intermediates [6] [7]. The solvent-assisted nature of the reaction explains the enhanced efficiency observed in aqueous buffer systems compared to organic solvents [6] [7]. The reaction proceeds through a unimolecular mechanism where the rate-determining step involves the formation of the carbocation intermediate, independent of nucleophile concentration [6] [7].

Wavelength-Dependent Photodeprotection Kinetics

The photodeprotection kinetics of 8-Bromo-7-quinolinol exhibit significant wavelength dependence, with optimal efficiency observed at 365 nanometers under one-photon excitation conditions [3] [1] [2]. The quantum efficiency at this wavelength ranges from 0.30 to 0.40 for carboxylate and phosphate release, with slightly higher values of 0.37 to 0.39 observed for diol release [3] [1] [2].

Extended wavelength studies reveal that the compound maintains substantial photochemical activity across a broad spectral range. At 405 nanometers, the photolysis rate constant decreases to approximately 6.5 × 10⁻⁴ s⁻¹, representing 60 to 80 percent of the efficiency observed at 365 nanometers [8]. This wavelength dependence reflects the absorption profile of the compound, where the primary absorption maximum occurs around 368 to 370 nanometers in aqueous buffer solutions [9] [10].

The photolysis kinetics at 455 nanometers show dramatically reduced efficiency, with rate constants dropping to 1.2 × 10⁻⁴ s⁻¹, representing only 10 to 15 percent of the maximum efficiency [8]. This reduction corresponds to tail absorption in the visible region, where the molar absorptivity is significantly lower than at the absorption maximum [8]. Despite the reduced efficiency, this wavelength range remains valuable for applications requiring deep tissue penetration, where longer wavelengths experience less scattering [8].

The wavelength selectivity of 8-Bromo-7-quinolinol provides opportunities for controlled activation in biological systems. The compound's absorption spectrum shows a distinct maximum in the ultraviolet region with a gradual decrease into the visible range, allowing for selective excitation based on the desired penetration depth and activation efficiency [9] [10]. This wavelength-dependent behavior is particularly important for applications in cell culture and tissue preparations where precise control over the spatial distribution of photolysis is required [9] [10].

Quantum Yield Calculations for Photolytic Processes

The quantum yield calculations for 8-Bromo-7-quinolinol photolysis have been determined using standardized actinometry methods, providing quantitative measures of the photochemical efficiency [3] [1] [2]. The quantum efficiency (Φu) is calculated using the relationship involving irradiation intensity, molar extinction coefficient, and time required for 90 percent conversion to products [11].

For carboxylate release, the quantum efficiencies range from 0.30 to 0.32, indicating that approximately 30 to 32 percent of absorbed photons result in productive photodeprotection [3] [1] [2]. Phosphate release exhibits similar quantum efficiencies within the same range, suggesting that the electronic nature of the leaving group has minimal impact on the overall photochemical efficiency [3] [1] [2]. The slightly higher quantum efficiencies observed for diol release (0.37 to 0.39) may reflect the enhanced stability of the resulting products or reduced competing photochemical pathways [3] [1] [2].

Comparative quantum yield studies with related compounds demonstrate the superior performance of 8-Bromo-7-quinolinol. The compound exhibits quantum efficiencies 2 to 3 times higher than 4,5-dimethoxy-4-nitrobenzyl esters and significantly exceeds the performance of 6-bromo-7-hydroxycoumarin-4-ylmethyl derivatives [12] [13]. This enhanced efficiency is attributed to the optimized electronic structure of the quinoline ring system and the strategic placement of the bromine substituent [12] [13].

The quantum yield calculations also consider the competing photochemical pathways, including debromination reactions that can occur under certain conditions [6] [7]. For most leaving groups, the debromination pathway represents less than 10 percent of the total photochemical processes, maintaining high selectivity for the desired deprotection reaction [6] [7]. However, for certain substrates with poor leaving group ability, such as estradiol derivatives, debromination can become the dominant pathway, reducing the overall quantum efficiency for the intended photodeprotection [5] [4].

Temperature-dependent quantum yield studies reveal that the photochemical efficiency remains relatively constant across physiological temperature ranges, indicating that the photolysis mechanism is not significantly affected by thermal activation [6] [7]. The activation energy for the photochemical process is primarily provided by the absorbed photon energy, with minimal contribution from thermal energy [6] [7]. This temperature independence is advantageous for biological applications where precise control over reaction conditions may be challenging [6] [7].

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Quantum efficiency (carboxylates) | 0.30-0.32 | 365 nm, pH 7.2 | [3] [1] [2] |

| Quantum efficiency (phosphates) | 0.30-0.32 | 365 nm, pH 7.2 | [3] [1] [2] |

| Quantum efficiency (diols) | 0.37-0.39 | 365 nm, pH 7.2 | [3] [1] [2] |

| Two-photon quantum efficiency | 0.30-0.35 | 740 nm, pH 7.2 | [3] [1] [2] |

| Photolysis rate constant (365 nm) | 8.9 × 10⁻⁴ s⁻¹ | Aqueous buffer | [8] |

| Photolysis rate constant (405 nm) | 6.5 × 10⁻⁴ s⁻¹ | Aqueous buffer | [8] |

| Photolysis rate constant (455 nm) | 1.2 × 10⁻⁴ s⁻¹ | Aqueous buffer | [8] |

| Two-photon uncaging cross-section | 0.40-0.60 GM | 740 nm | [4] [5] |

| Molar absorptivity | 2000-2700 M⁻¹cm⁻¹ | Aqueous buffer | [9] [10] |

| Reaction time scale | Sub-microsecond | All wavelengths | [3] [1] [2] |